sodium;2-phosphonooxyprop-2-enoate
Description
Sodium 2-phosphonooxyprop-2-enoate is the sodium salt of 2-phosphonooxyprop-2-enoic acid, also known as phosphoenolpyruvic acid (PEP). Its IUPAC name is sodium 2-(phosphonooxy)prop-2-enoate, with the molecular formula C₃H₄NaO₆P (derived from the acid form, C₃H₅O₆P, by replacing one acidic hydrogen with sodium) . This compound is a critical intermediate in biochemical pathways, particularly glycolysis and gluconeogenesis, where it acts as a high-energy phosphate donor . Its sodium salt form enhances water solubility and stability, making it suitable for laboratory and industrial applications, such as enzymatic assays and biosynthesis .
Properties
IUPAC Name |
sodium;2-phosphonooxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESXXUAWVHXRGX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)[O-])OP(=O)(O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Daptomycin is synthesized through a complex process involving the fermentation of the bacterium Streptomyces roseosporus. The fermentation process is followed by several purification steps to isolate the active compound. The synthesis involves the use of specific culture media and controlled environmental conditions to optimize the yield of Daptomycin .
Industrial Production Methods
Industrial production of Daptomycin involves large-scale fermentation processes. The bacterium Streptomyces roseosporus is cultured in bioreactors under carefully controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization, to obtain high-purity Daptomycin .
Chemical Reactions Analysis
Types of Reactions
Daptomycin undergoes several types of chemical reactions, including:
Oxidation: Daptomycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the structure of Daptomycin, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving Daptomycin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .
Major Products
The major products formed from the reactions of Daptomycin include various oxidation and reduction derivatives. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Daptomycin has a wide range of scientific research applications, including:
Chemistry: Daptomycin is studied for its unique chemical structure and the reactions it undergoes. Researchers explore its synthesis, modification, and potential as a template for developing new antibiotics.
Biology: In biological research, Daptomycin is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell membranes.
Medicine: Clinically, Daptomycin is used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant (MRSA) and vancomycin-resistant (VRE).
Mechanism of Action
Daptomycin exerts its effects by binding to the bacterial cell membrane and causing rapid depolarization. This disrupts the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death. The molecular targets of Daptomycin include the cell membrane components, and its action involves the formation of pores that allow ions to flow in and out of the cell, disrupting cellular processes .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with sodium 2-phosphonooxyprop-2-enoate, differing in substituents, functional groups, or applications.
Structural and Functional Comparisons
Table 1: Key Properties of Sodium 2-Phosphonooxyprop-2-enoate and Analogous Compounds
Detailed Analysis
Sodium 2-Methylprop-2-ene-1-sulphonate
- Structural Difference: Replaces the phosphonooxy group with a sulfonate (-SO₃⁻), altering acidity and solubility. Sulfonates are stronger acids than phosphonates, enhancing ionic character .
- Applications: Used in industrial surfactants and ion-exchange resins due to its stability and non-hazardous profile .
- Safety: Classified as non-hazardous under CLP regulations, unlike phosphonothioates or cyanoacrylates .
Sodium O-Isobutyl Isopropylphosphonothioate
- Applications : Likely used in agrochemicals (e.g., pesticides) or as a metal-chelating ligand due to sulfur’s nucleophilicity .
- Safety: Phosphonothioates are often toxic, requiring stringent handling protocols .
Ethyl 2-(Diethoxyphosphoryl)prop-2-enoate
- Structural Difference : Phosphoryl ester group (ethoxy substituents) reduces polarity compared to the sodium salt.
- Applications: Serves as a monomer or intermediate in organic synthesis, leveraging its ester functionality for reactivity .
- Solubility : Less water-soluble than sodium salts, favoring organic solvents .
Methyl 2-Cyanoprop-2-enoate
- Structural Difference: Cyano (-CN) and ester groups enable rapid anionic polymerization.
- Applications: Base for superglues; distinct from phosphonooxy compounds in reactivity and industrial use .
Phosphoenolpyruvic Acid (Acid Form)
- Functional Role: Direct precursor to sodium 2-phosphonooxyprop-2-enoate. Unstable in aqueous solutions, limiting its practical use outside controlled biochemical environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
